3,4,5-Triiodobenzaldehyde

Catalog No.
S844696
CAS No.
1083181-39-8
M.F
C7H3I3O
M. Wt
483.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Triiodobenzaldehyde

CAS Number

1083181-39-8

Product Name

3,4,5-Triiodobenzaldehyde

IUPAC Name

3,4,5-triiodobenzaldehyde

Molecular Formula

C7H3I3O

Molecular Weight

483.81 g/mol

InChI

InChI=1S/C7H3I3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H

InChI Key

HMOZUVUNDIAPAH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1I)I)I)C=O

Canonical SMILES

C1=C(C=C(C(=C1I)I)I)C=O
  • Organic Synthesis

    The presence of the aldehyde group (CHO) makes 3,4,5-Triiodobenzaldehyde a potential building block for organic synthesis. Aldehydes are versatile intermediates that can be used to create a variety of other organic molecules. The three iodine atoms (I) on the benzene ring could also participate in various chemical reactions, potentially leading to the development of new materials or pharmaceuticals [].

  • Material Science

    Aromatic molecules with heavy elements like iodine can exhibit interesting optical and electronic properties. 3,4,5-Triiodobenzaldehyde could be explored for applications in optoelectronic devices or organic semiconductors due to the presence of the aromatic ring and the heavy iodine atoms [].

3,4,5-Triiodobenzaldehyde is an aromatic compound characterized by the presence of three iodine atoms and an aldehyde functional group attached to a benzene ring. Its chemical formula is C7H3I3O\text{C}_7\text{H}_3\text{I}_3\text{O}, and it has a molecular weight of approximately 404.8 g/mol. The compound's structure features a benzene ring substituted at the 3, 4, and 5 positions with iodine atoms, and at the 1 position with an aldehyde group, making it a tri-substituted derivative of benzaldehyde.

Typical of aldehydes and halogenated compounds. Some notable reactions include:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles such as alcohols to form hemiacetals or acetals.
  • Electrophilic Substitution: The iodine substituents can direct electrophilic substitution reactions on the aromatic ring, allowing for further functionalization.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: In some conditions, the compound could be oxidized to carboxylic acids.

The synthesis of 3,4,5-triiodobenzaldehyde can be achieved through several methods:

  • Halogenation of Benzaldehyde: A common approach involves the halogenation of benzaldehyde using iodine in the presence of a suitable catalyst or under controlled conditions to ensure selective substitution at the desired positions.
  • Direct Iodination: Starting from a tri-substituted benzene derivative, direct iodination can be performed using iodine monochloride or other iodinating agents.
  • Functional Group Transformation: Starting from other substituted benzaldehydes or phenols, functional group transformations such as the introduction of iodine via electrophilic substitution can yield the desired product.

3,4,5-Triiodobenzaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules due to its reactive aldehyde and halogen functionalities.
  • Pharmaceuticals: Its derivatives may be explored for pharmaceutical applications owing to potential biological activities.
  • Materials Science: The compound may find use in developing new materials or as a reagent in polymer chemistry.

While specific interaction studies for 3,4,5-triiodobenzaldehyde are not extensively documented, research on similar halogenated compounds suggests that they may interact with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for evaluating their potential therapeutic effects and toxicity.

Several compounds share structural similarities with 3,4,5-triiodobenzaldehyde. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2,3,5-TriiodobenzaldehydeC7H3I3OSubstituted at different positions; potential for different reactivity.
2-IodobenzaldehydeC7H5IContains one iodine; simpler structure with different reactivity patterns.
4-IodophenolC6H5IOIodine substitution at para position; exhibits different biological activity.

Uniqueness of 3,4,5-Triiodobenzaldehyde

The uniqueness of 3,4,5-triiodobenzaldehyde lies in its tri-iodinated structure which enhances its reactivity compared to mono- or di-substituted analogs. This tri-substitution allows for diverse chemical transformations and potential applications in medicinal chemistry where halogenated compounds are often more bioactive.

XLogP3

3.3

Wikipedia

3,4,5-Triiodobenzaldehyde

Dates

Last modified: 08-16-2023

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